rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a phenyl group and a tert-butyl carbamate group. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .
Scientific Research Applications
rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can be compared to other similar compounds, such as:
tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate: This compound has a similar structure but may differ in its stereochemistry or specific substituents.
tert-butyl N-[(3S,5S)-5-phenylpyrrolidin-3-yl]carbamate: This stereoisomer has different spatial arrangements of atoms, leading to potentially different biological activities and properties.
tert-butyl N-[(3R,5R)-5-(4-methylphenyl)pyrrolidin-3-yl]carbamate: This compound has a methyl group on the phenyl ring, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1955497-99-0 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5S)-5-phenylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13-/m0/s1 |
InChI Key |
NYHRWBNVAKQKGY-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.